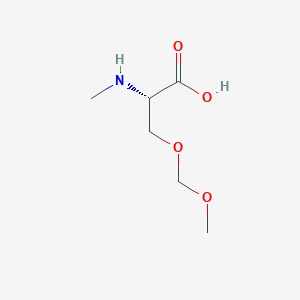
Iridium(3+);3-methyl-2-phenylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iridium(3+);3-methyl-2-phenylpyridine is a complex compound that has garnered significant interest in various scientific fields due to its unique properties. This compound is part of the broader class of cyclometallated iridium(III) complexes, which are known for their luminescence properties and applications in organic light-emitting diodes (OLEDs) and photoredox catalysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Iridium(3+);3-methyl-2-phenylpyridine typically involves cyclometalation reactions. One common method is the reaction of iridium trichloride with 3-methyl-2-phenylpyridine under specific conditions. The general reaction can be represented as:
[ \text{IrCl}_3 + 3 \text{C}_6\text{H}_4\text{-C}_5\text{H}_4\text{N} \rightarrow \text{Ir}(\text{C}_6\text{H}_4\text{-C}_5\text{H}_4\text{N})_3 + 3 \text{HCl} ]
This reaction is typically carried out in a solvent such as dichloromethane or ethanol, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Iridium(3+);3-methyl-2-phenylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state complexes.
Substitution: Ligands in the complex can be substituted with other ligands to form new complexes
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iridium(IV) complexes, while substitution reactions can produce a variety of heteroleptic iridium complexes .
Wissenschaftliche Forschungsanwendungen
Iridium(3+);3-methyl-2-phenylpyridine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which Iridium(3+);3-methyl-2-phenylpyridine exerts its effects involves the interaction of its iridium center with various molecular targets. In photoredox catalysis, the compound undergoes photoexcitation, leading to the formation of reactive intermediates that drive the catalytic cycle . In biological applications, the compound can accumulate in specific cellular compartments, disrupting cellular processes and inducing apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2-phenylpyridine)iridium: This compound is similar in structure but lacks the methyl group on the phenylpyridine ligand.
2-phenylpyridine iridium complexes: These complexes have different substituents on the phenylpyridine ligand, leading to variations in their properties.
Uniqueness
Iridium(3+);3-methyl-2-phenylpyridine is unique due to the presence of the methyl group, which can influence its electronic properties and reactivity. This makes it particularly useful in applications where specific luminescent or catalytic properties are desired .
Eigenschaften
Molekularformel |
C36H30IrN3 |
|---|---|
Molekulargewicht |
696.9 g/mol |
IUPAC-Name |
iridium(3+);3-methyl-2-phenylpyridine |
InChI |
InChI=1S/3C12H10N.Ir/c3*1-10-6-5-9-13-12(10)11-7-3-2-4-8-11;/h3*2-7,9H,1H3;/q3*-1;+3 |
InChI-Schlüssel |
TVEFYWLJMQKAIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=CC=C1)C2=CC=CC=[C-]2.CC1=C(N=CC=C1)C2=CC=CC=[C-]2.CC1=C(N=CC=C1)C2=CC=CC=[C-]2.[Ir+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


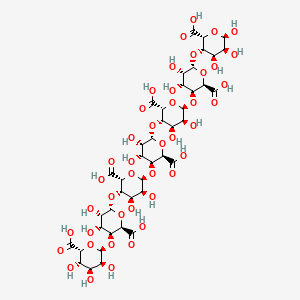
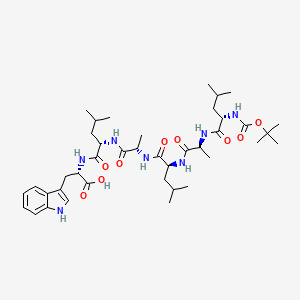

![[3-(4-Dodecylphenoxy)-2-hydroxypropyl]trimethylammonium chloride](/img/structure/B13785075.png)

![9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]-](/img/structure/B13785090.png)
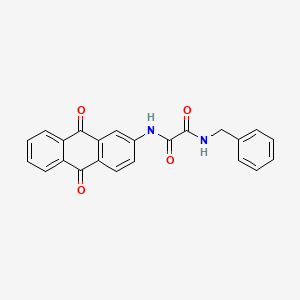

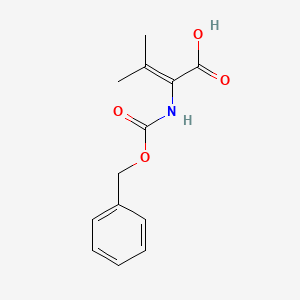
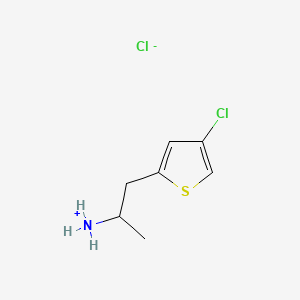
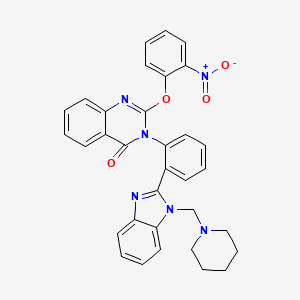
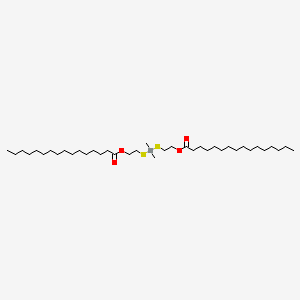
![Benzaldehyde, 4-[(4-methylphenyl)phenylamino]-](/img/structure/B13785151.png)
